molecular formula C17H29NO B13440471 (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol

(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol

Cat. No.: B13440471
M. Wt: 263.4 g/mol
InChI Key: ZBJGGLXQNXXXRO-CEQRNSKPSA-N
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Description

(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol: is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a decatrienyl chain and hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Decatrienyl Chain: The decatrienyl chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene.

    Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization: Utilizing continuous flow reactors to efficiently produce the piperidine ring.

    Automated Wittig reactions: Employing automated systems to handle the sensitive reagents and conditions required for the Wittig reaction.

    Selective oxidation: Using industrial oxidants and catalysts to achieve high yields and purity of the hydroxylated product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the decatrienyl chain to single bonds, resulting in a saturated derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable leaving group.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Pharmacology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agent: Potential use as a therapeutic agent due to its bioactivity.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a bioactive agent in agricultural applications.

Mechanism of Action

The mechanism by which (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidine: Lacks the hydroxyl group, resulting in different chemical properties.

    (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.

Uniqueness

    Hydroxyl Group: The presence of the hydroxyl group in (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol imparts unique reactivity and potential bioactivity.

    Conjugated Triene: The conjugated triene system in the decatrienyl chain contributes to its distinct chemical behavior and applications.

Properties

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol

InChI

InChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3/b8-7+,10-9+,12-11+/t15?,16?,17-/m1/s1

InChI Key

ZBJGGLXQNXXXRO-CEQRNSKPSA-N

Isomeric SMILES

CCCC/C=C/C=C/C=C/C1CC[C@H](C(N1C)C)O

Canonical SMILES

CCCCC=CC=CC=CC1CCC(C(N1C)C)O

Origin of Product

United States

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